p-Coutaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-coutaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of a 4-coumaric acid with one of the hydroxy groups of tartaric acid. It is a cinnamate ester, a dicarboxylic acid, a member of phenols and a tetraric acid derivative. It derives from a 4-coumaric acid.
Scientific Research Applications
Bioavailability and Biological Activities
p-Coutaric acid, also known as p-Coumaric acid, exhibits a range of biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis properties. It is present in free or conjugated form in plants and serves as a precursor to other phenolic compounds. Its conjugation significantly enhances its biological activities, despite its low absorption (Pei et al., 2016).
Gastric Healing Properties
This compound shows potential in treating gastric ulcers. In a study involving rats, it was found to accelerate gastric healing, reduce oxidative stress, and improve cell viability, suggesting its role as a natural source for gastric ulcer treatment (Boeing et al., 2020).
Pharmacokinetic Properties
The pharmacokinetics of this compound, including its distribution, metabolism, and excretion, are critical in understanding its efficacy in various therapeutic applications. It's widely distributed in the plant kingdom, with its bioavailability influenced by its chemical structure (Ferreira et al., 2019).
Influence on Plant Growth
This compound has been shown to modulate plant growth and metabolism. For instance, it improved the growth of Salvia hispanica seedlings, suggesting its utility in agricultural practices (Nkomo et al., 2019).
Protective Effects on Liver and Kidney
Studies have demonstrated the protective effects of this compound against acute liver and kidney damage. It appears to prevent hepatotoxicity and nephrotoxicity, possibly through increased antioxidant enzyme activity and reduced oxidant parameters (Ekinci Akdemir et al., 2017).
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, potentially due to its antioxidant and anti-apoptotic features. This suggests its potential in treating conditions like cerebral ischemia (Guven et al., 2015).
Modulation of Glucose and Lipid Metabolism
Research indicates that this compound can modulate glucose and lipid metabolism, suggesting its potential in treating metabolic disorders like diabetes and hyperlipidemia (Shen et al., 2019).
Properties
Molecular Formula |
C13H12O8 |
---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+ |
InChI Key |
INYJZRKTYXTZHP-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC(C(C(=O)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |
Synonyms |
coutaric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.